molecular formula C16H10Cl2N4O3S2 B13124139 N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide

N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide

Cat. No.: B13124139
M. Wt: 441.3 g/mol
InChI Key: PGLZVHMNDJVUDF-UHFFFAOYSA-N
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Description

N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyl group, a dichloropyridinyl moiety, a nitrothiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.

    Attachment of the Dichloropyridinyl Moiety: This step involves the coupling of the dichloropyridinyl group to the thiazole ring, typically using palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using amine precursors and coupling reagents.

    Benzylation: The final step involves the benzylation of the compound, which can be achieved using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas with palladium catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridinyl moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter systems by inhibiting the reuptake of monoamines such as serotonin, dopamine, and norepinephrine . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, thereby exerting antidepressant effects. The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiazole-2-carboxamide: shares similarities with other thiazole-based compounds and nitroaromatic compounds.

    Thiazole Derivatives: Compounds with thiazole rings, such as thiamine (vitamin B1) and sulfathiazole, exhibit diverse biological activities.

    Nitroaromatic Compounds: Nitrobenzene and nitrofurantoin are examples of nitroaromatic compounds with significant pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiazole ring, along with the dichloropyridinyl moiety, makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C16H10Cl2N4O3S2

Molecular Weight

441.3 g/mol

IUPAC Name

N-benzyl-5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C16H10Cl2N4O3S2/c17-10-7-19-8-11(18)12(10)26-16-13(22(24)25)21-15(27-16)14(23)20-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,20,23)

InChI Key

PGLZVHMNDJVUDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NC(=C(S2)SC3=C(C=NC=C3Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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